Colchicosamide
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Overview
Description
Colchicosamide is a compound derived from colchicine, a natural alkaloid found in plants of the Colchicaceae family, such as Colchicum autumnale and Gloriosa superba. Colchicine and its derivatives, including this compound, are known for their potent anti-inflammatory and anti-cancer properties .
Preparation Methods
The synthesis of colchicosamide involves several steps, starting from colchicine. The process typically includes:
Thiomethylation: Colchicine is converted into thiocolchicine through thiomethylation.
Demethylation and Glucosylation: Thiocolchicine undergoes regioselective demethylation and subsequent glucosylation to form thiocolchicoside.
Industrial production methods focus on optimizing these steps to achieve high selectivity and efficiency while minimizing the use of toxic reagents .
Chemical Reactions Analysis
Colchicosamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of colchicosone, while reduction can yield colchicosinol.
Scientific Research Applications
Colchicosamide has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of colchicosamide involves binding to tubulin, a protein that forms microtubules . This binding disrupts the assembly and polymerization of microtubules, leading to the inhibition of cell division and modulation of inflammatory pathways . This compound also affects various molecular targets, including the NACHT-LRRPYD-containing protein 3 (NALP3) inflammasome and purinergic receptors P2X7 and P2X2 .
Comparison with Similar Compounds
Colchicosamide is similar to other colchicine derivatives, such as:
Thiocolchicoside: A semi-synthetic derivative with muscle relaxant and anti-inflammatory properties.
Colchicoside: Another derivative with similar pharmacological properties but different chemical structure.
Compared to these compounds, this compound exhibits unique properties, such as higher selectivity and potency in certain therapeutic applications .
Properties
CAS No. |
38838-23-2 |
---|---|
Molecular Formula |
C26H32N2O10 |
Molecular Weight |
532.5 g/mol |
IUPAC Name |
N-[(7S)-10-amino-1,2-dimethoxy-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C26H32N2O10/c1-11(30)28-16-7-4-12-8-18(37-26-23(34)22(33)21(32)19(10-29)38-26)24(35-2)25(36-3)20(12)13-5-6-15(27)17(31)9-14(13)16/h5-6,8-9,16,19,21-23,26,29,32-34H,4,7,10H2,1-3H3,(H2,27,31)(H,28,30)/t16-,19+,21+,22-,23+,26+/m0/s1 |
InChI Key |
CENZECKWJXZRDO-CQPGNPNMSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)N)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)N)OC)OC)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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